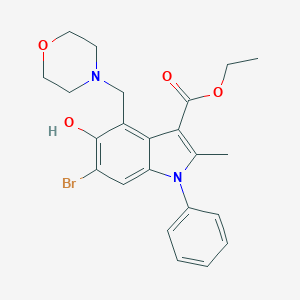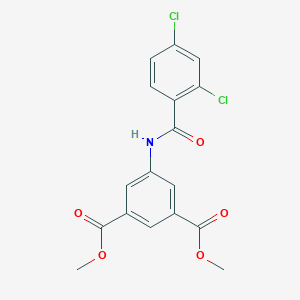![molecular formula C15H19N3O2 B271574 N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as JNJ-63533054, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action
N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine works by selectively inhibiting the activity of TYK2, a protein kinase that plays a key role in the regulation of immune responses. By blocking TYK2, this compound can reduce the production of pro-inflammatory cytokines and other immune mediators, thereby alleviating inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-23 and interferon-gamma, as well as inhibit the activation of immune cells such as T cells and dendritic cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine for lab experiments is its selective inhibition of TYK2, which allows for more precise modulation of immune responses compared to non-selective inhibitors. However, one limitation is that it may not be effective in all autoimmune diseases, as the underlying mechanisms of inflammation can vary among different conditions.
Future Directions
There are several potential future directions for research on N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the evaluation of its safety and efficacy in clinical trials for psoriasis, rheumatoid arthritis, and other autoimmune diseases. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize therapy for individual patients. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to explore its potential for combination therapy with other immunomodulatory agents.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a multistep process starting with the reaction of 3-(2-pyrimidinyloxy)benzaldehyde with 3-bromo-1-propanol to form the intermediate 3-(2-pyrimidinyloxy)benzyl-3-bromopropanol. This intermediate is then reacted with N-methoxymethyl-2-propylamine to yield the final product, this compound.
Scientific Research Applications
N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has been shown to effectively reduce inflammation and improve disease symptoms in animal models of psoriasis and rheumatoid arthritis. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-methoxy-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H19N3O2/c1-19-10-4-7-16-12-13-5-2-6-14(11-13)20-15-17-8-3-9-18-15/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3 |
InChI Key |
IJBZBVUUIAXJRN-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



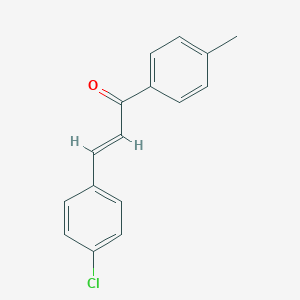
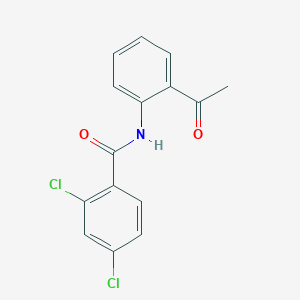
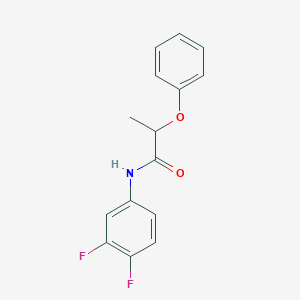
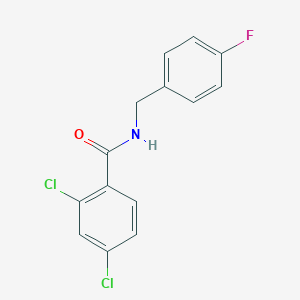
![3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
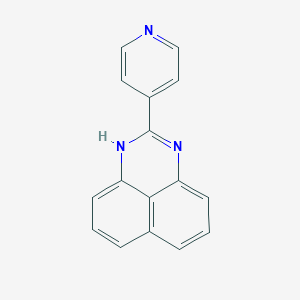
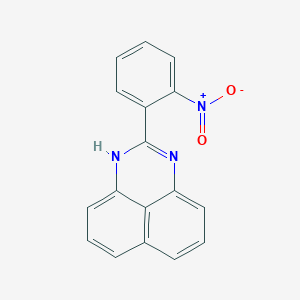
![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
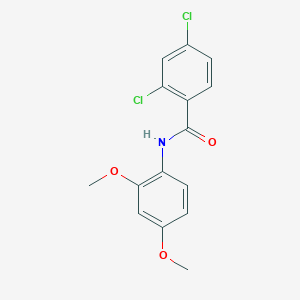
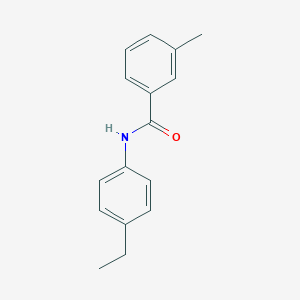
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)
